Calcium dichromium tetraoxide
Description
Structure
2D Structure
Properties
CAS No. |
12013-31-9 |
|---|---|
Molecular Formula |
CaCr2O4 |
Molecular Weight |
208.07 g/mol |
IUPAC Name |
calcium;chromium(3+);oxygen(2-) |
InChI |
InChI=1S/Ca.2Cr.4O/q+2;2*+3;4*-2 |
InChI Key |
BJERPMZDFXIDHX-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Ca+2].[Cr+3].[Cr+3] |
Origin of Product |
United States |
Synthetic Methodologies and Fabrication Techniques for Cacr2o4 Nanocrystals and Bulk Materials
Coprecipitation Synthesis Routes for CaCr2O4 Nanocrystallites
The coprecipitation method is a versatile bottom-up approach used to synthesize nanocrystalline materials. It involves the simultaneous precipitation of calcium and chromium ions from a solution to form a precursor, which is subsequently heat-treated to yield the final CaCr2O4 product. This technique offers good control over the stoichiometry and homogeneity of the resulting nanoparticles.
In the coprecipitation synthesis of CaCr2O4, the selection of soluble metal salts as precursors is the initial step. Typically, nitrates or chlorides of calcium and chromium are used due to their high solubility in aqueous solutions. The solution chemistry is controlled by a precipitating agent, which raises the pH and causes the metal hydroxides or other insoluble precursors to form. For the synthesis of CaCr2O4 spinels, a potash solution has been utilized as a precipitant. ias.ac.in The careful control of pH and the rate of addition of the precipitant are crucial for achieving a homogeneous mixture of the precursor hydroxides.
Following precipitation and drying, the precursor powder undergoes a critical thermal treatment step known as annealing or calcination. This process serves to decompose the precursor hydroxides and facilitate the crystallization of the desired CaCr2O4 phase. The temperature and duration of annealing are key parameters that determine the phase composition and crystallinity of the final product. For CaCr2O4 synthesized via coprecipitation, annealing at 1100°C has been reported. ias.ac.inresearchgate.net The heating rate during calcination is also a factor; a controlled rate of 2°C per minute has been used in some studies. ias.ac.in Thermal analysis techniques are often employed to characterize the decomposition of the precursor and identify the optimal temperature range for the formation of the spinel phase. ias.ac.in Post-calcination, hydroxyl groups and absorbed water from the precipitate are typically removed. ias.ac.inresearchgate.net
The coprecipitation method allows for a degree of control over the particle size and morphology of the resulting nanopowders. Factors such as reactant concentration, temperature, pH, and the presence of surfactants or capping agents can influence the nucleation and growth of the particles during precipitation. Subsequent annealing conditions also play a significant role; higher temperatures or longer durations generally lead to larger crystallite sizes due to grain growth. mdpi.com Structural and morphological analyses of CaCr2O4 synthesized by coprecipitation have revealed the formation of a dual-phase material with a specific surface area of 5.7190 m²/g. ias.ac.inresearchgate.net
Solid-State Reaction Pathways for CaCr2O4 Formation
Solid-state reaction, also known as the ceramic method, is a conventional and straightforward technique for producing bulk polycrystalline materials. taylorandfrancis.com This method involves the direct reaction between solid reactants at high temperatures, relying on atomic diffusion through the solid phases to form the product.
The formation of CaCr2O4 can be achieved through the direct, slow interaction between calcium oxide (CaO) and chromium(III) oxide (Cr2O3) at elevated temperatures, typically above 1200 K (927°C). researchgate.netacs.org The reaction is a solid-solid process governed by diffusion. researchgate.net Studies using a Cr2O3/CaO diffusion couple have shown that CaCr2O4 is the primary intermediate compound formed at the interface between the two oxides at temperatures ranging from 1273 K to 1573 K (1000°C to 1300°C). researchgate.net The growth of the CaCr2O4 diffusion layer thickness is linearly dependent on the square root of the roasting time, which is characteristic of a diffusion-controlled process. researchgate.net
The table below presents the interdiffusion coefficients determined for the formation of CaCr2O4 from CaO and Cr2O3 at various annealing temperatures. researchgate.net
| Annealing Temperature (K) | Annealing Temperature (°C) | Interdiffusion Coefficient (cm²/s) |
| 1273 | 1000 | 6.04 x 10⁻¹⁰ |
| 1373 | 1100 | 8.4 x 10⁻¹⁰ |
| 1473 | 1200 | 1.09 x 10⁻⁹ |
| 1573 | 1300 | 1.72 x 10⁻⁹ |
This table shows the interdiffusion coefficients for the solid-state reaction between CaO and Cr2O3 at different temperatures.
An alternative solid-state pathway to CaCr2O4 involves the thermal decomposition of calcium chromate (B82759) (CaCrO4). This process is described as a rapid decomposition that occurs at temperatures above 1200 K (927°C). acs.org In a reductive atmosphere, the thermal decomposition of CaCrO4 yields calcium oxide (CaO) and a metastable form of calcium dichromium tetraoxide (δ-CaCr2O4), along with the release of oxygen. researchgate.net This redox reaction has been shown to be reversible; the resulting CaO and δ-CaCr2O4 can react to regenerate CaCrO4 under an oxidizing atmosphere. researchgate.net The anhydrous form of the CaCrO4 precursor is obtained by heating its dihydrate form, which loses water at 200°C. wikipedia.org
Influence of Temperature and Atmosphere on Reaction Kinetics
The formation and stability of this compound are profoundly influenced by temperature and the surrounding atmosphere, which dictate the reaction pathways and kinetics. Research indicates that CaCr₂O₄ is typically formed at temperatures exceeding 900°C (approximately 1200 K) through the direct interaction of Calcium Oxide (CaO) and Chromium(III) oxide (Cr₂O₃). rsc.org
The atmospheric conditions play a critical role in the redox reactions within the Ca-Cr-O system. In a reductive (oxygen-free) atmosphere, Calcium chromate (CaCrO₄) decomposes to form CaO and the metastable δ-CaCr₂O₄ phase, accompanied by the release of oxygen. researchgate.net Conversely, in an oxidizing atmosphere, the CaO and δ-CaCr₂O₄ can react to regenerate CaCrO₄, demonstrating a reversible redox process that can be controlled by manipulating the atmospheric conditions. researchgate.net The presence of reducing agents, such as hydrocarbons and hydrogen, can facilitate the reduction of Cr(VI) to Cr(III), thereby lowering the required temperature for CaCr₂O₄ synthesis. rsc.org
Molten Salt Synthesis Approaches for Polymorph-Specific Preparation
Molten salt synthesis (MSS) has emerged as an effective low-temperature method for preparing crystalline CaCr₂O₄ powders with control over the resulting polymorph. ias.ac.in This technique offers advantages over traditional solid-state reactions, which often require higher temperatures and longer reaction times. ias.ac.in The molten salt acts as a solvent, facilitating the dissolution of precursors and enhancing the diffusion of reactants, which leads to the formation of the desired product at lower temperatures. ias.ac.in
Synthesis of Metastable δ-CaCr₂O₄ Phases
The metastable δ-CaCr₂O₄ phase can be specifically targeted using a molten salt approach. In a typical synthesis, CaO and Cr₂O₃ are used as the primary reactants, with a salt such as Calcium chloride (CaCl₂) serving as the flux. The high solubility of CaO in molten CaCl₂ facilitates its reaction with Cr₂O₃. Experimental findings have shown that platelet-like crystals of δ-CaCr₂O₄ can be successfully obtained by heating the reactants in the CaCl₂ flux. ias.ac.in
| Parameter | Value | Reference |
|---|---|---|
| Reactants | CaO, Cr₂O₃ | ias.ac.in |
| Molten Salt | CaCl₂ | ias.ac.in |
| Temperature | 900 °C | ias.ac.in |
| Reaction Time | 2 hours | ias.ac.in |
| Product Phase | δ-CaCr₂O₄ | ias.ac.in |
| Product Morphology | Platelet-like | ias.ac.in |
Directed Transformation to β-CaCr₂O₄ through Post-Synthesis Annealing
The stable, low-temperature β-CaCr₂O₄ polymorph can be produced from the metastable δ-phase through a controlled thermal treatment. This directed transformation is achieved by a post-synthesis annealing step. The as-synthesized δ-CaCr₂O₄ powder, prepared via the molten salt method, is subjected to high temperatures in an inert atmosphere. This process induces a structural rearrangement from the monoclinic δ-phase to the orthorhombic β-phase, which possesses a distorted CaFe₂O₄-type structure. researchgate.netias.ac.in
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | δ-CaCr₂O₄ | ias.ac.in |
| Process | Annealing | ias.ac.in |
| Temperature | 1100 °C | ias.ac.in |
| Atmosphere | Argon (Inert) | ias.ac.in |
| Annealing Time | 3 hours | ias.ac.in |
| Final Product | β-CaCr₂O₄ | ias.ac.in |
| Product Morphology | Rod-like | ias.ac.in |
Ion Exchange and Metathesis Methods for Layered CaCr₂O₄ Structures
Ion exchange, or metathesis, presents a promising synthetic route for accessing layered structures of CaCr₂O₄ that may not be achievable through direct solid-state reactions. This approach leverages a pre-existing layered structure of an alkali metal transition metal oxide as a template.
Ion Exchange from Layered Alkali Metal Transition Metal Oxides (e.g., NaTMO₂)
First-principles calculations have identified that a layered P2-type CaCr₂O₄ structure is experimentally realizable. ias.ac.in A feasible synthetic pathway for this layered structure is through an ion exchange reaction starting with a layered Sodium transition metal oxide (NaTMO₂) precursor, specifically Sodium chromium oxide (NaCrO₂). In this proposed metathesis reaction, the sodium ions residing between the CrO₂ layers are exchanged with calcium ions from a salt like CaCl₂ or Calcium nitrate (B79036) (Ca(NO₃)₂). ias.ac.in
Thermodynamic Driving Forces in Different Salt Systems
The viability of the ion exchange method is underpinned by its thermodynamic favorability. Computational studies have shown that the reaction energies for forming layered CaCr₂O₄ via ion exchange from NaCrO₂ are significantly larger than those for conventional solid-state synthesis. ias.ac.in This indicates a strong thermodynamic driving force for the metathesis reaction. ias.ac.in
When comparing different salt systems, the reaction using CaCl₂ is thermodynamically more favorable than using Ca(NO₃)₂ for the ion exchange process across all transition metals evaluated in the study. ias.ac.in Conversely, attempting the ion exchange from a Lithium transition metal oxide (LiTMO₂) precursor results in endothermic reactions, suggesting that the sodium-based precursors provide a much higher driving force for the successful synthesis of layered CaCr₂O₄. ias.ac.in
Crystallographic Investigations and Structural Polymorphism of Cacr2o4
Elucidation of Alpha-CaCr₂O₄ Crystal Structure
The alpha polymorph of Calcium dichromium tetraoxide, α-CaCr₂O₄, is the stable form of the compound at elevated temperatures. Its crystal structure has been determined through diffraction studies, revealing a distinct atomic arrangement.
α-CaCr₂O₄ is recognized as the high-temperature form of the compound. copernicus.orgresearchgate.net The phase transition between the alpha and beta polymorphs occurs at approximately 1600 °C. copernicus.orgresearchgate.net This form consists of a layered structure where sheets of CrO₂ are separated by Ca²⁺ ions. arxiv.org The structure is built from edge-sharing CrO₆ octahedra, forming a triangular planar lattice of Cr³⁺ ions. arxiv.orgnih.gov
Crystallographic analysis has established that α-CaCr₂O₄ possesses an orthorhombic crystal structure. researchgate.netmaterialsproject.org It belongs to the space group Pmmn (No. 59). researchgate.netmaterialsproject.org The unit-cell parameters for this high-temperature polymorph have been determined as presented in the table below.
| Parameter | Value (Å) |
| a | 5.138 |
| b | 5.983 |
| c | 11.167 |
| Data sourced from the Materials Project. materialsproject.org |
The α-CaCr₂O₄ structure is isotypic with the alpha form of strontium dichromium tetraoxide (α-SrCr₂O₄). arxiv.orgresearchgate.net This means they share the same crystal structure type. Like its calcium counterpart, α-SrCr₂O₄ has an orthorhombic crystal system and belongs to the Pmmn space group. arxiv.orgresearchgate.net This structural similarity is due to the comparable ionic radii and chemical properties of calcium and strontium, which allow them to occupy similar crystallographic positions within the oxide framework. The structure of α-SrCr₂O₄ also features a triangular lattice of Cr³⁺ ions within CrO₂ sheets, with only a minor orthorhombic distortion from an ideal hexagonal symmetry. arxiv.orgnih.gov
Characterization of Beta-CaCr₂O₄ (Ellinaite) Crystal Structure
The beta polymorph, β-CaCr₂O₄, is the low-temperature counterpart to the alpha phase and is also found in nature as the mineral ellinaite. copernicus.org
β-CaCr₂O₄ is the stable form of the compound at lower temperatures. researchgate.net Its natural analogue, the mineral ellinaite, was first discovered in the Hatrurim Basin in Israel and within a super-deep diamond from the Juína kimberlite field in Brazil. copernicus.org It has since been identified in Jordan as well. Ellinaite is classified as a post-spinel mineral and belongs to a group of tunnel-structured oxides. copernicus.org The crystal structure of ellinaite is a framework of distorted [Cr³⁺O₆] octahedra that share edges and corners, creating channels occupied by calcium ions. copernicus.org
Single-crystal X-ray studies have confirmed that β-CaCr₂O₄ crystallizes in the orthorhombic system. copernicus.orgias.ac.in Its space group is determined to be Pnma (No. 62). copernicus.org The Pbnm designation is a non-standard setting for the same space group, with the axes defined differently. ias.ac.in The unit-cell parameters for naturally occurring ellinaite (β-CaCr₂O₄) have been refined from samples found in different locations, showing slight variations.
| Location | a (Å) | b (Å) | c (Å) | Cell Volume (ų) |
| Hatrurim, Israel | 8.868(9) | 2.885(3) | 10.355(11) | 264.9(5) |
| Juína, Brazil | 9.017 | 2.874 | 10.170 | 263.55 |
| Data for Hatrurim and Juína samples sourced from Sharygin et al. (2021). copernicus.orgresearchgate.net |
Electronic Structure and Advanced Spectroscopic Characterization of Cacr2o4
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) serves as a powerful theoretical framework for investigating the electronic, optical, and magnetic characteristics of materials at the atomic level. ias.ac.in Calculations based on DFT provide valuable insights into the behavior of complex systems, including ternary spinel oxides like CaCr2O4. ias.ac.insumdu.edu.ua
Computational Methodologies (VASP, PAW pseudopotential, PBEsol, GGA+U Formalism)
The electronic structure of CaCr2O4 is typically investigated using computational packages like the Vienna Ab initio Simulation Package (VASP). vasp.atcsic.es These calculations often employ the Projector-Augmented Wave (PAW) method, which accurately describes the electron-ion interactions by using pseudopotentials to represent the core electrons, thus reducing computational cost. materialsproject.orgvasp.at
The choice of exchange-correlation functional is critical in DFT. For systems like CaCr2O4, the Generalized Gradient Approximation (GGA) is commonly used, with the Perdew-Burke-Ernzerhof (PBE) functional being a frequent choice. ias.ac.insumdu.edu.ua However, standard DFT functionals like GGA can struggle with the strong on-site Coulomb repulsion of localized d-electrons in transition metals, a phenomenon known as self-interaction error. aps.orgaps.org
To address this limitation, the GGA+U formalism is employed. aps.orgaps.org This method adds a Hubbard U term to the GGA functional to better describe the electron correlation effects in the localized d-orbitals of the chromium ions. aps.org This approach is crucial for accurately predicting properties like the band gap and magnetic structure in transition metal oxides. aps.orgresearchgate.net
| Computational Parameter | Description |
| Software | Vienna Ab initio Simulation Package (VASP) |
| Method | Projector-Augmented Wave (PAW) vasp.atmaterialsproject.org |
| Exchange-Correlation Functional | Generalized Gradient Approximation (GGA), specifically PBE (Perdew-Burke-Ernzerhof) ias.ac.insumdu.edu.ua |
| Correlation Correction | GGA+U formalism to account for on-site Coulomb repulsion of Cr d-electrons aps.orgaps.org |
Role of On-Site Coulomb Repulsion (U-value for Cr d-electrons)
The on-site Coulomb repulsion, represented by the Hubbard U parameter, is a critical factor in accurately modeling the electronic structure of CaCr2O4. The Cr atoms in this compound possess localized 3d electrons, and the strong correlation between these electrons is not adequately captured by standard GGA functionals. aps.orgaps.org
Applying the U-value specifically to the Cr 3d orbitals corrects for the self-interaction error, leading to a more realistic description of electron localization. aps.orgresearchgate.net This correction significantly impacts the calculated electronic properties, particularly the band gap, by pushing the energy levels of the occupied and unoccupied d-states further apart. The selection of an appropriate U-value is crucial and can be determined empirically by fitting to experimental data or through first-principles calculations. aps.org In studies of similar ACr2O4 chromite spinels, the Hubbard parameter is chosen carefully to reflect the electronic environment of the chromium ion. researchgate.net
Prediction of Band Structure, Density of States, and Bandgaps
DFT calculations provide detailed predictions of the electronic band structure and the density of states (DOS) for CaCr2O4. The band structure illustrates the energy of electron states as a function of their momentum within the Brillouin zone, revealing the nature of the electronic gap. cam.ac.uk For CaCr2O4, which has an orthorhombic crystal structure with the Pbnm space group, calculations show it to be a semiconductor. ias.ac.in
The calculations predict a direct bandgap, where the valence band maximum and the conduction band minimum occur at the same point in the Brillouin zone. ias.ac.in Using the GGA-PBE functional, the direct bandgap of CaCr2O4 has been calculated to be 2.256 eV. ias.ac.in It is important to note that DFT calculations, particularly with standard functionals, often underestimate experimental bandgap values. ias.ac.in
The partial density of states (PDOS) analysis reveals the contribution of each atomic orbital to the total electronic states. In materials like chromite spinels, the valence band is typically formed by strong hybridization between the Cr-3d orbitals and the O-2p orbitals. researchgate.net The conduction band is also primarily composed of Cr-3d states. This analysis is fundamental to understanding the nature of chemical bonding and electronic transitions in the material.
| Predicted Electronic Property | Value / Description |
| Material Type | Semiconductor ias.ac.in |
| Bandgap Type | Direct ias.ac.in |
| Calculated Bandgap (GGA-PBE) | 2.256 eV ias.ac.in |
| Valence Band Composition | Primarily composed of hybridized Cr-3d and O-2p orbitals researchgate.net |
| Conduction Band Composition | Primarily composed of Cr-3d orbitals researchgate.net |
Analysis of Charge-Transfer Energies and Covalent Character
The electronic structure of CaCr2O4 is characterized by both ionic and covalent bonding interactions. The analysis of the partial density of states (PDOS) indicates a significant hybridization between the chromium 3d and oxygen 2p orbitals, which is a hallmark of covalent character in the Cr-O bonds. researchgate.netresearchgate.net
Charge-transfer energy is a concept that describes the energy required to move an electron from a ligand (oxygen) orbital to a metal (chromium) orbital. uu.nl This parameter is crucial in understanding the electronic excitations and the degree of covalency. In the context of DFT, the energy separation between the main O 2p and Cr 3d bands in the DOS can provide an estimate of the charge-transfer energy. A smaller energy separation generally implies a higher degree of covalency and more significant charge-transfer character in the ground state. rsc.org The GGA+U method provides a more accurate picture of these energy levels compared to standard GGA. aps.org
X-ray Absorption Spectroscopy (XAS) for Electronic State Elucidation
X-ray Absorption Spectroscopy (XAS) is a powerful experimental technique for probing the local electronic and geometric structure of a specific element within a material. nih.govtaylorfrancis.com It is particularly sensitive to the oxidation state, coordination environment, and spin state of the absorbing atom. nih.govresearchgate.net For CaCr2O4, XAS at the chromium K-edge or L-edge can provide direct information on the electronic configuration of the Cr ions.
Cr 2p XAS Spectrum Analysis and Multiplet Calculations
The Cr 2p XAS spectrum (also known as the L2,3 edge) involves the excitation of a core 2p electron to an empty 3d state (2p⁶3d³ → 2p⁵3d⁴). aps.org The resulting spectral shape is highly sensitive to the electronic structure of the 3d shell and acts as a fingerprint for the valence and spin state of the chromium ion. researchgate.net The spectrum for a Cr³⁺ ion, as expected in CaCr2O4, will show a distinct multiplet structure arising from the strong electron-electron interactions between the 2p core hole and the 3d electrons in the final state, as well as the 3d-3d interactions. aps.orgdoi.org
To interpret these complex spectra, theoretical modeling is essential. Crystal field multiplet calculations are a well-established method for simulating the 2p XAS spectra of 3d transition metal compounds. aps.orgdoi.org This approach considers the atomic multiplet theory, which includes spin-orbit coupling and electrostatic interactions, and combines it with the effects of the local crystal field created by the surrounding oxygen ligands. aps.orgdoi.org By comparing the calculated spectra with experimental data, one can precisely determine the electronic ground state, including the spin state and the degree of covalent mixing (charge transfer effects) between the metal and ligand orbitals. uu.nldiva-portal.org
Investigation of Mixed-Valence Electronic States
Calcium dichromium tetraoxide (CaCr2O4) is a compound where the chromium ion is predominantly in the +3 oxidation state (Cr³⁺) ias.ac.inacs.org. The electronic configuration of Cr³⁺ is 3d³, which is known for its stability in octahedral coordination within the crystal lattice researchgate.net. In the orthorhombic structure of CaCr2O4, these Cr³⁺ ions occupy the octahedral sites ias.ac.inresearchgate.net. Theoretical studies utilizing density functional theory (DFT) with the GGA+U method are employed to accurately model the electronic properties of CaCr2O4. This approach is necessary to account for the highly localized and strongly correlated nature of the valence d-electrons of chromium. A Hubbard U value of 3.7 eV is specifically used to correct for the on-site Coulomb repulsion between electrons within the d-orbitals, leading to a more precise description of its electronic structure ias.ac.in. While Cr³⁺ is the dominant state, the potential for mixed-valence states, involving Cr²⁺ or Cr⁴⁺, can arise from factors such as defects, non-stoichiometry, or specific synthesis conditions, which would significantly alter the material's electronic and magnetic properties.
Detection of Self-Doped States and Oxygen Hole Formation
The concept of self-doped states and the formation of oxygen ligand holes, where electrons are transferred from oxygen ions to metal ions, is a significant area of research in complex oxides, particularly in materials exhibiting high-temperature superconductivity like nickelates arxiv.orgnih.gov. In such materials, a strong hybridization between metal 3d and oxygen 2p orbitals near the Fermi level can lead to a charge-transfer regime, where holes are self-doped into the oxygen sites arxiv.orgarxiv.org.
For CaCr2O4, the electronic structure is characterized by a direct bandgap of approximately 2.256 eV as determined by DFT calculations ias.ac.in. The valence band is primarily composed of Cr 3d and O 2p orbitals, while the conduction band is dominated by Cr 3d orbitals. While direct experimental evidence or detailed studies specifically investigating self-doped states and oxygen hole formation in CaCr2O4 are not extensively reported in the provided literature, this phenomenon represents a potential avenue for future research. The degree of Cr-O hybridization in its electronic structure could theoretically allow for such states under specific conditions, such as the introduction of oxygen vacancies or other defects, which are known to modify the electronic landscape in similar oxide materials nih.govresearchgate.net.
Vibrational and Rotational Spectroscopy Studies
Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides critical insights into the structural and bonding characteristics of materials like CaCr2O4 nih.govresearchgate.net. These methods probe the vibrational modes of atoms and molecules, which are sensitive to chemical composition, crystal structure, phase, and local atomic environments nih.govunizar-csic.es.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Phase Analysis
FTIR spectroscopy is a powerful tool for identifying the chemical bonds within a material by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of those bonds mdpi.comresearchgate.net. The FTIR spectrum of CaCr2O4 synthesized via coprecipitation and calcined at 1100°C shows characteristic absorption bands that confirm the formation of the chromate (B82759) spinel structure and the nature of its chemical bonding ias.ac.in.
The spectrum is typically analyzed in the 400-4000 cm⁻¹ range. For CaCr2O4, distinct zones in the spectrum reveal the presence of specific bonds. The region below 1000 cm⁻¹ is particularly important as it contains the vibrations associated with the metal-oxygen bonds in the crystal lattice. The disappearance of broad bands associated with hydroxyl groups and absorbed water, which are present in the precursor materials, indicates the successful formation of the anhydrous CaCr2O4 phase upon calcination ias.ac.in. The specific positions of the Ca-O and Cr-O vibrational modes provide a fingerprint for the material, allowing for phase identification and analysis of its structural integrity ias.ac.inresearchgate.net.
| Functional Group/Bond | Wavenumber Range (cm⁻¹) | Interpretation |
| Metal-Oxygen (Cr-O, Ca-O) | < 1000 | Characteristic lattice vibrations of the CaCr2O4 structure. |
| Hydroxyl (O-H) | ~3000-3600 | Present in precursor materials; absence indicates formation of the anhydrous phase. |
| Absorbed Water (H-O-H) | ~1600-1650 | Present in precursor materials; absence indicates a dry, calcined sample. |
Raman Spectroscopy for Lattice Vibrations and Phonon Modes
Raman spectroscopy is highly sensitive to the lattice vibrations, or phonon modes, of crystalline solids spectroscopyonline.comresearchgate.net. The technique involves inelastic scattering of monochromatic light, and the resulting frequency shifts correspond to the energies of the phonons in the material njit.edu. The Raman spectrum of β-CaCr2O4, which has a CaFe2O4-type orthorhombic structure (space group Pnma), provides a detailed fingerprint of its crystallographic structure researchgate.netresearchgate.net.
The number and symmetry of the Raman-active modes are determined by the crystal's symmetry group. For CaCr2O4, a significant number of Raman-active modes are predicted and observed ufrgs.br. Key Raman bands for its natural analogue, ellinaite, have been identified, with a particularly strong band observed around 596 cm⁻¹ researchgate.net. These phonons correspond to specific collective motions of the atoms in the crystal lattice, such as the stretching and bending of the CrO6 octahedra that form the backbone of the structure researchgate.net.
Crystal Orientation Dependency of Raman Spectra
The intensities of Raman peaks in crystalline materials can be highly dependent on the orientation of the crystal with respect to the polarization of the incident and scattered light researchgate.netalmacgroup.com. This anisotropy is a direct consequence of the symmetry of the crystal lattice and the specific nature of the vibrational modes scispace.com.
Studies on single crystals of ellinaite, the natural analogue of β-CaCr2O4, have demonstrated that its spectral features are indeed dependent on the crystal's orientation researchgate.netresearchgate.net. As the crystal is rotated relative to the laser beam, the relative intensities of the Raman bands change significantly, and some bands may even appear or disappear researchgate.net. This phenomenon is crucial for the complete characterization of the material's vibrational properties and for correctly assigning the observed Raman modes to their respective symmetries (e.g., A_g, B_1g, B_2g, B_3g) ufrgs.brnih.gov. Analyzing this dependency allows for a more rigorous validation of theoretical lattice dynamics calculations ufrgs.br.
Pressure Dependence of Raman-Active Bands and Mode Grüneisen Parameters
Applying high pressure to a material compresses its crystal lattice, leading to changes in bond lengths and angles. This, in turn, affects the vibrational frequencies of the phonon modes, which can be monitored using Raman spectroscopy aps.orgupv.es. High-pressure Raman studies on β-CaCr2O4 reveal how its lattice vibrations respond to compression researchgate.net.
As pressure increases, the Raman-active bands typically shift to higher frequencies (a "blueshift") because the interatomic forces become stronger as the atoms are pushed closer together copernicus.org. The rate at which a Raman mode's frequency (ω) changes with pressure (P) is described by its pressure coefficient (dω/dP). This value provides insight into the nature of the chemical bonds involved in that specific vibration upv.es.
From the pressure dependence, the dimensionless mode Grüneisen parameter (γ_i) for each Raman-active mode can be calculated. This parameter quantifies the change in vibrational frequency with respect to the change in crystal volume and is essential for understanding the material's thermodynamic properties, such as thermal expansion and heat capacity researchgate.netresearchgate.netaps.org.
A study on β-CaCr2O4 determined the pressure dependences and mode Grüneisen parameters for its Raman-active bands, providing fundamental data on its lattice dynamics under compression researchgate.net.
Table of Pressure Dependence for Selected Raman Modes of β-CaCr2O4 (Note: Specific experimental values from a dedicated study would be needed for a complete table. The structure below is representative.)
| Mode Symmetry | Frequency at 0 GPa (ω₀, cm⁻¹) | Pressure Coefficient (dω/dP, cm⁻¹/GPa) | Mode Grüneisen Parameter (γᵢ) |
| A_g | ~150 | > 0 | ~1.0 - 1.5 |
| B_1g | ~320 | > 0 | ~1.2 - 1.8 |
| A_g | ~596 | > 0 | ~1.1 - 1.6 |
| B_2g | ~690 | > 0 | ~1.0 - 1.4 |
Two-Magnon Excitations and Spin Dynamics Probes
In the study of this compound (CaCr₂O₄), understanding its complex magnetic behavior necessitates probing its spin dynamics, particularly through the lens of multi-magnon excitations. Both polymorphs of CaCr₂O₄, the α- and β-phases, exhibit fascinating magnetic properties rooted in their frustrated lattice geometries.
In the β-phase of CaCr₂O₄, which has a Néel temperature (TN) of 21 K, neutron spectroscopy has been a pivotal tool for measuring magnetic dynamics. aps.orged.ac.uk At low energy transfers, the spin dynamics in the ordered state are consistent with linear spin-wave theory, appearing as well-defined excitations from an incommensurate ground state. aps.orged.ac.ukresearcher.life However, at higher energy transfers, a significant deviation from this classical behavior is observed. The dynamics transition into an energy and momentum broadened continuum of excitations. aps.orged.ac.uknih.gov This continuum is not attributed to the enhancement of two-magnon intensity through coupling between transverse and longitudinal terms, which can occur in noncollinear spin structures. aps.org Instead, by applying kinematic constraints, neutron scattering sum rules, and comparisons with exact diagonalization calculations, researchers have demonstrated that these high-energy dynamics are characteristic of low-S one-dimensional quantum fluctuations. aps.orged.ac.ukresearcher.life This duality showcases β-CaCr₂O₄ as a material at the boundary between classical Néel order and a quantum phase. aps.orged.ac.uk
For the α-phase of CaCr₂O₄, a distorted triangular antiferromagnet with a TN of approximately 42.6-43 K, Raman spectroscopy and electron spin resonance (ESR) are employed to investigate its spin dynamics and magnetic excitations. arxiv.orgresearchgate.netarxiv.org In this polymorph, two-magnon excitations observed through Raman spectroscopy in circular RL symmetry display a distinctive multi-maximum structure. arxiv.org A key finding is that the dominant spectral weight of these excitations is concentrated at low energies. arxiv.org This feature is interpreted as being due to soft roton-like modes, which suggests an instability of the typical helical 120° spin phase. arxiv.org The origin of this behavior is thought to be a complex spin topology involving four distinct nearest-neighbor interactions and significant next-nearest-neighbor interactions. arxiv.org Furthermore, the temperature dependence of these two-magnon excitations reveals that two-dimensional spin correlations persist well above the Néel temperature. researchgate.net
| Technique | Polymorph | Key Findings on Spin Dynamics |
| Neutron Spectroscopy | β-CaCr₂O₄ | Low energy: Linear spin waves. High energy: Broad continuum of excitations characteristic of 1D quantum fluctuations. aps.orged.ac.uk |
| Raman Spectroscopy | α-CaCr₂O₄ | Two-magnon excitations show a multi-maximum structure with dominant spectral weight at low energies, indicating soft roton-like modes. arxiv.org |
Electron Spin Resonance (ESR) for Spin Dynamics Investigation
Electron Spin Resonance (ESR) serves as a powerful, direct probe of the spin dynamics in magnetic materials like α-CaCr₂O₄. arxiv.org This spectroscopic technique is sensitive to the local magnetic environment of the Cr³⁺ ions (with spin S=3/2) and provides detailed information about the magnetic excitations and the critical behavior near the magnetic phase transition. arxiv.orgias.ac.in By analyzing the ESR signal's characteristics, such as its linewidth and position, as a function of temperature, one can elucidate the nature of spin correlations and fluctuations.
Analysis of Magnetic Excitations
In α-CaCr₂O₄, ESR studies, in conjunction with Raman spectroscopy, have been instrumental in characterizing the magnetic excitations. arxiv.org The investigation of two-magnon excitations reveals a complex structure with multiple maxima, a departure from simpler magnetic systems. arxiv.org The significant spectral weight at low energies points towards the presence of softened magnetic excitations. arxiv.org This "softening" is indicative of the system's proximity to a magnetic instability. The complex interactions within the distorted triangular lattice of α-CaCr₂O₄, which include four inequivalent nearest-neighbor and sizable next-nearest-neighbor interactions, are believed to give rise to these softened roton-like modes. arxiv.org
Temperature Dependence of ESR Linewidth and Critical Broadening Exponents
The temperature dependence of the ESR linewidth (ΔHpp) provides critical insights into the spin dynamics, especially in the vicinity of the Néel temperature (TN). For α-CaCr₂O₄, which has a TN of 42.6 K, the ESR linewidth exhibits critical broadening as the temperature approaches TN from above. arxiv.orgresearchgate.net This behavior can be described by the power law:
ΔHpp(T) ∝ (T - TN)-p
Here, 'p' is the critical broadening exponent, which characterizes the divergence of the linewidth. Experimental measurements on α-CaCr₂O₄ have determined the value of this exponent to be in the range of p = 0.30(3) - 0.38(5). arxiv.org This value is notably smaller than that observed in other S=3/2 triangular lattice antiferromagnets, highlighting the unusual spin dynamics at play in this specific material, likely influenced by its distorted crystal structure and complex exchange interactions. arxiv.org
| Parameter | Value | Significance |
| Polymorph | α-CaCr₂O₄ | Distorted triangular antiferromagnet arxiv.org |
| Néel Temperature (TN) | 42.6 K | Temperature of transition to long-range magnetic order arxiv.orgresearchgate.net |
| Critical Broadening Exponent (p) | 0.30(3) - 0.38(5) | Describes the divergence of ESR linewidth near TN; value is unusually small compared to similar systems. arxiv.org |
Magnetic Phenomena and Frustration in Cacr2o4 Systems
Magnetic Ordering and Transitions in CaCr2O4 Polymorphs
The magnetic properties of CaCr2O4 are primarily dictated by the Cr³⁺ ions, which are arranged in geometrically frustrated lattices. This frustration suppresses conventional magnetic ordering and gives rise to novel ground states, which have been extensively studied through magnetic susceptibility, specific heat measurements, and neutron diffraction experiments.
In the CaCr2O4 compound, the chromium ions are in the Cr³⁺ oxidation state, possessing a spin quantum number of S=3/2. researchgate.netarxiv.orgias.ac.in These magnetic ions are located in an octahedral environment, leading to the quenching of orbital angular momentum and ensuring that the magnetic interactions are largely isotropic. ias.ac.in The dominant interactions between the nearest-neighbor Cr³⁺ ions are antiferromagnetic Heisenberg direct exchange interactions. researchgate.netarxiv.org These interactions favor an antiparallel alignment of adjacent spins. However, the specific geometric arrangement of the Cr³⁺ ions in both polymorphs—a distorted triangular lattice in α-CaCr2O4 and zigzag ladders in β-CaCr2O4—prevents the simultaneous satisfaction of all antiferromagnetic interactions, a condition known as geometric frustration. This frustration is fundamental to the complex antiferromagnetic ground states observed in the system. aps.orgaps.org
The α-CaCr2O4 polymorph features a distorted triangular antiferromagnetic lattice. arxiv.orgresearchgate.net Despite the distortion, which creates two inequivalent Cr³⁺ sites and four different nearest-neighbor exchange interactions, the system develops a long-range incommensurate helical magnetic order below its Néel temperature. researchgate.netarxiv.org This structure is a nuanced version of the 120° spin structure expected for an ideal, undistorted triangular antiferromagnet. researchgate.netresearchgate.net The persistence of this 120° helical order over a wide range of exchange interactions is stabilized by the specific pattern of interactions present in the distorted lattice. arxiv.org
The incommensurate nature of the magnetic ordering in α-CaCr2O4 is characterized by its magnetic propagation vector, k . Neutron diffraction studies have precisely determined this vector. The propagation vector is found to be k = (0, 0.3317(2), 0) researchgate.netarxiv.org or closely approximated as k = (0, ~1/3, 0). researchgate.netarxiv.org This indicates that the magnetic structure is modulated along the crystallographic b-axis and is not commensurate with the underlying crystal lattice.
Spherical neutron polarimetry and neutron diffraction data have established that the spins of the Cr³⁺ ions rotate within the ac-plane, which is perpendicular to the magnetic propagation vector k . researchgate.netarxiv.orgresearchgate.net The magnetic model derived from this data suggests that the magnetic modulation is complex, involving two distinct modes that belong to different irreducible representations of the crystallographic group. researchgate.netarxiv.org
The β-CaCr2O4 polymorph is characterized by a crystal structure containing a network of triangular or zigzag ladders of Cr³⁺ ions. arxiv.orgaps.org This quasi-one-dimensional topology leads to distinct magnetic behavior compared to the alpha phase. Above its three-dimensional ordering temperature, β-CaCr2O4 exhibits low-dimensional magnetic ordering characteristics. arxiv.org Below the Néel temperature, as inter-ladder exchange interactions become significant, a complex, incommensurate antiferromagnetic order emerges. arxiv.org This magnetic structure is described by a propagation vector k = (0, 0, q), with q ≈ 0.477 at 1.5 K. arxiv.org The ordering can be visualized as a honeycomb-like arrangement of cycloids running along the c-axis, with staggered chiralities (i.e., alternating clockwise and counter-clockwise rotation). arxiv.orgaps.org The presence of this staggered chirality is understood to arise from antisymmetric Dzyaloshinskii-Moriya exchange interactions within the zigzag ladder structure. arxiv.org
The onset of long-range magnetic order in both polymorphs is marked by a sharp anomaly in magnetic susceptibility and specific heat data, corresponding to the Néel temperature (Tₙ).
For α-CaCr2O4 , a unique magnetic phase transition is consistently observed at approximately 43 K. researchgate.netarxiv.org More precise measurements from magnetic susceptibility, specific heat, and neutron diffraction experiments refine this value to a Tₙ of 42.6 K. researchgate.netarxiv.orgresearchgate.net
For β-CaCr2O4 , the transition to a three-dimensionally ordered complex antiferromagnetic state occurs at a lower Tₙ of 21 K. arxiv.orgaps.org Above this temperature, in a broad range between 21 K and 270 K, the system displays evidence of low-dimensional magnetic ordering confined within the zigzag ladders. arxiv.org
Data Tables
Table 1: Magnetic Propagation Vectors for CaCr2O4 Polymorphs
| Polymorph | Propagation Vector (k) | Reference |
|---|---|---|
| α-CaCr2O4 | (0, 0.3317(2), 0) | researchgate.netarxiv.org |
| α-CaCr2O4 | (0, ~1/3, 0) | researchgate.netarxiv.org |
Table 2: Magnetic Transition Temperatures (Tₙ) for CaCr2O4 Polymorphs
| Polymorph | Tₙ (K) | Method of Determination | Reference |
|---|---|---|---|
| α-CaCr2O4 | 43 | Magnetic Susceptibility, Specific Heat, Neutron Diffraction | researchgate.netarxiv.org |
| α-CaCr2O4 | 42.6 | Magnetic Susceptibility, Specific Heat, Neutron Diffraction | researchgate.netarxiv.orgresearchgate.net |
Incommensurate Helical Magnetic Ordering in Alpha-CaCr2O4
Theoretical Modeling of Magnetic Interactions and Spin Topology in Calcium Dichromium Tetraoxide
The complex magnetic behavior observed in this compound (α-CaCr2O4) stems from a delicate interplay of various interactions on its unique crystal lattice. Theoretical models are crucial for understanding the microscopic origins of its magnetic ground state and spin topology. The magnetic Cr³⁺ ions, with a spin of S=3/2, form layers of distorted triangular lattices, which is a key factor in its magnetic properties. arxiv.orgresearchgate.netresearchgate.net
Application of Heisenberg Antiferromagnet Model with Dzyaloshinskii-Moriya (DM) Interaction
The magnetic interactions in α-CaCr2O4 are primarily described by the Heisenberg model, which considers isotropic exchange interactions between the spins of the Cr³⁺ ions. arxiv.orgosti.gov These interactions are predominantly antiferromagnetic, favoring anti-parallel alignment of neighboring spins. researchgate.net The model Hamiltonian can be expressed as:
H = Σ Jᵢⱼ Sᵢ ⋅ Sⱼ
where Jᵢⱼ is the exchange integral between spins Sᵢ and Sⱼ.
While the Heisenberg exchange is the dominant interaction, the presence of a non-centrosymmetric environment for the magnetic ions can give rise to the Dzyaloshinskii-Moriya (DM) interaction, an antisymmetric exchange term. arxiv.orgnih.gov The DM interaction contributes to the total magnetic exchange and can induce a canting of spins, leading to complex non-collinear magnetic structures like the helical order observed in α-CaCr2O4. arxiv.org The DM interaction is represented by:
H_DM = Σ Dᵢⱼ ⋅ (Sᵢ × Sⱼ)
where Dᵢⱼ is the DM vector. The competition between the symmetric Heisenberg exchange and the antisymmetric DM interaction is a key factor in stabilizing the specific chiral spin textures observed in frustrated magnetic systems. arxiv.org In α-CaCr2O4, the helical magnetic structure, where spins lie in the ac-plane, is a direct consequence of these competing interactions on a frustrated lattice. arxiv.orgresearchgate.net
Spin Wave Theory for Spin Order and Ground States
Spin wave theory provides a quantum mechanical description of the low-energy excitations (magnons) from an ordered magnetic ground state. ed.ac.uk It is instrumental in understanding the stability of the ground state and the dynamics of the spin system at low temperatures. In materials with complex non-collinear magnetic structures, such as the incommensurate helical phase of α-CaCr2O4, linear spin wave theory is employed to model the magnetic excitation spectrum. researchgate.neted.ac.uk
Inelastic neutron scattering (INS) is a powerful experimental technique used to probe these spin wave excitations. arxiv.org Studies on isostructural compounds like α-SrCr2O4, which also exhibits a helical magnetic order, have utilized INS to map the spin wave dispersion and determine the exchange coupling parameters. gatech.edu Such studies reveal how the lattice distortions and the resulting inequivalent exchange paths affect the spin dynamics. gatech.edu For α-CaCr2O4, the theory predicts that the spin fluctuations about the helical ground state can be described as collective modes, or magnons, whose dispersion relation holds key information about the underlying magnetic interactions. ed.ac.uk
Molecular Field Theory for Magnetic Susceptibility Analysis
Molecular Field Theory (MFT) is a mean-field approach used to analyze the magnetic susceptibility of a material as a function of temperature. osti.govras.ru In this framework, the interaction of a given magnetic moment with all other moments is approximated by an effective "molecular field" that is proportional to the total magnetization. ras.ru
A recently developed MFT has been successfully applied to fit the single-crystal magnetic susceptibility (χ) versus temperature (T) data for α-CaCr2O4 below its Néel temperature (Tₙ ≈ 42.6 K). researchgate.netosti.gov The theory for a coplanar 120° helical magnetic structure, which is a good approximation for α-CaCr2O4, predicts a nearly isotropic and temperature-independent magnetic susceptibility below Tₙ. osti.gov Experimental measurements on single crystals of α-CaCr2O4 confirm this prediction, showing that the MFT provides a quite good fit to the anisotropic χ(T) data. osti.gov This agreement supports the model of a 120° helical spin structure for this compound. osti.gov
| Parameter | Description | Value for α-CaCr2O4 | Reference |
| Tₙ | Néel Temperature | 42.6 K - 43 K | researchgate.netresearchgate.net |
| Spin (S) | Spin of Cr³⁺ ion | 3/2 | arxiv.orgresearchgate.net |
| Magnetic Structure | Type of magnetic ordering | Incommensurate 120° helical | researchgate.netosti.gov |
| Helix Axis | Crystallographic direction of the helix | b-axis | osti.gov |
| Spin Plane | Plane containing the magnetic moments | ac-plane | arxiv.orgresearchgate.net |
Role of Geometrical Frustration in Distorted Triangular Lattices
Geometrical frustration is a pivotal concept in understanding the magnetism of α-CaCr2O4. arxiv.orgresearchgate.net It arises when the arrangement of magnetic ions on a lattice and the nature of their interactions prevent the simultaneous minimization of all interaction energies. nih.gov In an ideal triangular lattice with antiferromagnetic nearest-neighbor interactions, it is impossible for all adjacent spins to be anti-parallel, leading to a highly degenerate ground state. nih.gov
The crystal structure of α-CaCr2O4 features layers of Cr³⁺ ions that form a distorted triangular lattice. researchgate.netosti.gov This orthorhombic distortion from a perfect triangular geometry partially lifts the degeneracy of the ground state. arxiv.org Despite the distortion, which creates two inequivalent Cr³⁺ sites and multiple different nearest-neighbor exchange interactions, the system surprisingly stabilizes a helical magnetic structure with angles close to 120° between neighboring spins. arxiv.orgresearchgate.net This is the same structure expected for an ideal, undistorted triangular antiferromagnet. arxiv.org This indicates that the specific pattern of distortions and exchange interactions in α-CaCr2O4 conspires to preserve the 120° spin arrangement over a wide range of interaction parameters, highlighting a unique manifestation of frustration. arxiv.org
Analysis of Inequivalent Nearest Neighbor and Next-Nearest Neighbor Interactions
The orthorhombic distortion in the α-CaCr2O4 lattice means that the nearest-neighbor (NN) and next-nearest-neighbor (NNN) exchange interactions are not all equivalent. arxiv.org There are two crystallographically distinct Cr³⁺ sites and four different NN Heisenberg exchange interactions. arxiv.org
The stability of the observed 120° helical magnetic structure is not accidental but is a direct result of the specific arrangement and relative strengths of these inequivalent interactions. arxiv.org Theoretical simulations that model the magnetic order as a function of these four distinct NN interactions have shown that the 120° helical state is remarkably stable for a large range of exchange parameter values. arxiv.org This suggests that while the individual interactions are different, their collective effect on the distorted lattice favors the same ground state as the highly symmetric, ideal triangular lattice. The competition between these various NN and potentially NNN interactions is what ultimately determines the incommensurate magnetic propagation vector k = (0, ~1/3, 0). researchgate.netresearchgate.net
Investigation of Magnetoelectric Effects
Materials that exhibit a coupling between their magnetic and electric properties are known as magnetoelectrics. In some multiferroic materials, a magnetic ordering can induce a spontaneous electric polarization, or an applied electric field can influence the magnetic state.
In α-CaCr2O4, pyroelectric measurements have confirmed the existence of ferroelectricity in its incommensurate helical magnetic phase, which emerges below the Néel temperature of approximately 43 K. aps.orgarxiv.orgarxiv.org This indicates that α-CaCr2O4 is a multiferroic material where ferroelectricity is induced by its complex spin structure. aps.org
Key findings regarding the magnetoelectric effects in α-CaCr2O4 include:
Spin-Induced Ferroelectricity : The electric polarization appears concurrently with the onset of the helical magnetic order, demonstrating a strong coupling between the charge and spin degrees of freedom. aps.orgarxiv.org
Quadratic Dependence on Magnetic Field : Both the magnetoelectric and magnetodielectric couplings are observed to be proportional to the square of the applied magnetic field, a characteristic feature for such phases. aps.orgarxiv.org
Symmetry Analysis : The magnetic point group of the primary helical structure (2221') does not permit ferroelectricity. researchgate.netarxiv.org However, symmetry analysis suggests that an applied external electric field can destabilize this symmetric phase and stabilize a lower-symmetry polar phase (21'), which allows for the observed polarization. aps.orgarxiv.org This points to a complex mechanism for the magnetoelectric coupling in this material. aps.org
The investigation of these effects provides insight into the fundamental interplay between magnetism and ferroelectricity in frustrated magnetic systems.
| Property | Observation in α-CaCr2O4 | Reference |
| Multiferroicity | Confirmed below Tₙ (≈43 K) | aps.orgarxiv.org |
| Induced Property | Ferroelectricity is induced by the incommensurate helical magnetic order. | aps.org |
| Magnetoelectric Coupling | Proportional to the square of the magnetic field (H²). | aps.orgarxiv.orgarxiv.org |
| Magnetodielectric Coupling | Proportional to the square of the magnetic field (H²). | aps.org |
| Symmetry Mechanism | An applied electric field is suggested to stabilize a polar magnetic phase. | aps.orgarxiv.org |
Prediction of Quadratic Magnetoelectric Effects
In materials with coupled magnetic and electric ordering, the magnetoelectric effect describes the induction of magnetization by an electric field or polarization by a magnetic field. While linear magnetoelectric effects are observed in some materials, α-CaCr2O4 is predicted to exhibit a quadratic magnetoelectric effect. researchgate.net This prediction is based on the analysis of its magnetic point group, 2221'. researchgate.net
Research has confirmed the existence of magnetoelectric and magnetodielectric coupling below the Néel temperature. arxiv.org Experimental measurements have shown that this coupling is proportional to the square of the applied magnetic field, which is a characteristic feature of the quadratic magnetoelectric effect. arxiv.org This effect signifies a strong interplay between the magnetic and dielectric properties of the material, where the application of a magnetic field can significantly influence its electrical polarization. The presence of this effect is a direct consequence of the specific magnetic symmetry of the ordered state in α-CaCr2O4.
| Feature | Description |
| Predicted Effect | Quadratic Magnetoelectric Effect |
| Governing Symmetry | Magnetic Point Group 2221' |
| Experimental Confirmation | Magnetoelectric and magnetodielectric coupling observed below T_N |
| Field Dependence | Proportional to the square of the magnetic field (H^2) |
Compatibility of Magnetic Point Groups with Ferroelectricity
Ferroelectricity requires a material to exhibit spontaneous electric polarization that can be reversed by an external electric field. The compatibility of a material's crystal and magnetic structure with ferroelectricity is determined by its symmetry, specifically its point group.
For α-CaCr2O4, the magnetic point group in its helical magnetic state is 2221'. researchgate.net This particular magnetic point group is not compatible with the existence of spontaneous ferroelectricity. researchgate.net However, pyroelectric measurements have confirmed the presence of ferroelectricity in the incommensurate helical magnetic phase below 43 K. arxiv.org This apparent contradiction is resolved by considering the influence of external fields. It has been suggested that the application of an external electric field can destabilize the symmetric 2221' phase and stabilize a lower-symmetry 21' phase. arxiv.org This lower-symmetry magnetic point group is compatible with ferroelectricity, thus allowing for the observed electric polarization. Therefore, while the ground state magnetic symmetry of α-CaCr2O4 does not permit ferroelectricity, it is on the verge of an instability that can be tipped by an external electric field, leading to a multiferroic state where magnetism and ferroelectricity coexist.
| Magnetic Point Group | Compatibility with Ferroelectricity | Conditions |
| 2221' | No | Ground state below T_N |
| 21' | Yes | Stabilized by an external electric field |
Microstructural and Morphological Characterization of Cacr2o4 Materials
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)
Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) serves as a fundamental tool for examining the surface topography and elemental makeup of CaCr2O4. ias.ac.innih.gov
SEM analysis provides detailed visualization of the particle shape, size, and degree of agglomeration in CaCr2O4 powders. The morphology is heavily dependent on the synthesis route and subsequent thermal treatments. For instance, powders produced through co-precipitation methods tend to feature particles that agglomerate, forming larger and irregularly shaped aggregates. researchgate.net
The calcination temperature plays a critical role in grain development. mdpi.com Increasing the annealing temperature generally leads to enhanced crystallite growth and continuous agglomeration of primary particles. mdpi.commin-saude.pt At sufficiently high temperatures, sintering can occur, trapping pores within the material and leading to the rapid growth of interconnected particles. mdpi.com Studies on related chromite spinels, such as copper chromite, have shown that different sol-gel synthesis techniques (e.g., Pechini vs. modified Pechini) can yield significant differences in primary particle size and the extent of agglomeration. osti.gov
EDS is an analytical technique used in conjunction with SEM to perform elemental analysis. advancedmicroanalytical.com It detects characteristic X-rays emitted from the sample when struck by the electron beam, allowing for the identification and quantification of the elements present. nih.gov For Calcium dichromium tetraoxide, EDS analysis is employed to confirm the presence of calcium (Ca), chromium (Cr), and oxygen (O) and to ensure phase purity. ias.ac.in911metallurgist.com
Elemental mapping is a powerful EDS feature that visualizes the spatial distribution of these elements across a selected area of the sample. jeol.comrsc.org A complete X-ray spectrum is acquired at each pixel of the SEM image, which is then used to generate maps showing the concentration and location of Ca, Cr, and O. rsc.orgnih.gov This is particularly useful for assessing the homogeneity of the synthesized material and identifying any potential impurities or phase segregation. copernicus.orgurfu.ru In natural samples of CaCr2O4, known as the mineral ellinaite, EDS mapping has been used to highlight the distribution of constituent elements and minor elemental substitutions within the mineral grains. copernicus.orgurfu.ru
Brunauer-Emmett-Teller (BET) Surface Area Analysis
The Brunauer-Emmett-Teller (BET) method is a standard technique for determining the specific surface area of powdered materials by measuring the physical adsorption of a gas on the surface of the particles.
The specific surface area is a key parameter that influences the reactivity and performance of CaCr2O4 powders in applications such as catalysis and ceramics. This property is highly sensitive to the synthesis conditions and the resulting particle size and porosity.
Research on CaCr2O4 synthesized via the coprecipitation method and annealed at 1100°C has reported a specific surface area of 5.7190 m²/g. ias.ac.in In contrast, calcium aluminate (CaAl2O4) synthesized under similar conditions exhibited a much higher specific surface area of 44.2165 m²/g, highlighting the significant influence of the chemical composition on the final material properties. ias.ac.in Generally, an increase in calcination temperature leads to particle growth and sintering, which results in a decrease in the specific surface area. mdpi.comnih.gov
Table 1: Specific Surface Area of Spinel Oxides Synthesized by Coprecipitation
| Compound Name | Annealing Temperature (°C) | Specific Surface Area (m²/g) |
|---|---|---|
| This compound | 1100 | 5.7190 ias.ac.in |
| Calcium aluminate | 900 | 44.2165 ias.ac.in |
Granulometry and Particle Size Distribution Analysis
Granulometry involves the measurement and analysis of the size distribution of a collection of particles. semanticscholar.org Techniques such as laser diffraction are commonly used to determine the particle size distribution (PSD) of synthesized powders, which is critical for controlling processes like ceramic sintering and powder metallurgy. mdpi.com
The particle size of CaCr2O4 is influenced by the synthesis method. ias.ac.in While specific PSD data for CaCr2O4 is not extensively detailed in the available literature, analysis of related calcium-based materials shows a wide range of possible particle sizes, from the sub-micron to tens of microns, depending on the preparation method. nih.gov The milling process and calcination temperature are key variables that can be adjusted to control the final particle size distribution. mdpi.comup.pt For instance, in related materials, increasing the calcination temperature has been shown to significantly enlarge the average particle size. mdpi.com
Table 2: Factors Influencing Particle Size in Synthesized Oxide Powders
| Parameter | Effect on Particle/Agglomerate Size |
|---|---|
| Increasing Calcination Temperature | Tends to increase particle size and agglomeration mdpi.commdpi.com |
| Milling/Grinding | Tends to reduce particle size up.pt |
| Synthesis Method (e.g., Sol-Gel vs. Coprecipitation) | Can significantly alter primary particle and agglomerate sizes ias.ac.inosti.gov |
High-Resolution Transmission Electron Microscopy (HRTEM) for Nanostructure Analysis
High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique used to investigate the nanostructure of materials at an atomic scale. researchgate.net It provides direct imaging of the crystallographic lattice, allowing for the identification of crystal structure, orientation, and the presence of nanoscale defects.
For CaCr2O4, HRTEM has been instrumental in characterizing its natural mineral form, ellinaite. copernicus.org Analysis of HRTEM data has confirmed that this mineral crystallizes in the orthorhombic system with the space group Pnma. The unit-cell parameters have been determined as a = 9.017 Å, b = 2.874 Å, and c = 10.170 Å. copernicus.orgresearchgate.net This level of detailed nanostructural analysis is crucial for understanding the fundamental crystallography of the material and correlating its atomic structure with its macroscopic properties. escholarship.org
Electron Backscatter Diffraction (EBSD) for Crystallographic Orientation
Electron Backscatter Diffraction (EBSD) is a powerful scanning electron microscope (SEM)-based technique used for the detailed characterization of the crystallographic microstructure of materials. cmu.eduebsd.com This method provides quantitative information about the crystal orientation, phase, and internal strain at specific points on a sample's surface. The technique involves scanning an electron beam across a tilted crystalline sample. At each point, the interaction of the beam with the sample generates electrons that are diffracted by the crystallographic planes, forming a distinct pattern on a fluorescent screen. youtube.com This pattern, known as a Kikuchi pattern, is unique to the crystal structure and its orientation relative to the electron beam.
By automatically capturing and indexing these patterns from a grid of points, EBSD can generate detailed maps that reveal the material's microstructure. youtube.com These maps are essential for understanding the relationships between a material's processing, its microstructure, and its physical properties. ebsd.com In the study of this compound (CaCr2O4), EBSD is employed to identify its crystal structure, map the orientation of its grains, and analyze the nature of its grain boundaries. copernicus.org
An EBSD analysis of a natural form of CaCr2O4, the mineral ellinaite, was conducted using a field-emission scanning electron microscope operated at 20 kV. copernicus.org The sample was tilted to 70° to optimize the collection of the diffraction patterns. copernicus.org Such analyses are crucial for correlating the crystallographic features of CaCr2O4 with its observed properties.
Structural Identification using Kikuchi Patterns
Kikuchi patterns are formed by electrons that are inelastically scattered within a crystal and then elastically diffracted. wikipedia.org These patterns appear as a series of intersecting lines, known as Kikuchi lines, which correspond to the diffraction from specific lattice planes. wikipedia.org The geometric arrangement and symmetry of these lines are a direct representation of the crystal lattice's orientation.
For structural identification, the experimentally obtained Kikuchi pattern from the sample is compared with simulated patterns generated from known crystallographic data. In the investigation of CaCr2O4, structural data from synthetic α-CaCr2O4 and β-CaCr2O4 were used as reference models to simulate Kikuchi patterns for comparison with the experimental patterns obtained from the natural mineral ellinaite. copernicus.org While a clear diffraction pattern was obtained from the natural CaCr2O4 sample, researchers noted difficulties in indexing it against these two synthetic structural models, which was attributed to the specific orientation of the crystal being analyzed. copernicus.orgurfu.ru Despite the indexing challenges, the data suggested an orthorhombic symmetry for the natural sample. copernicus.orgurfu.ru
The table below summarizes the crystallographic data for a known synthetic phase of CaCr2O4, which serves as a reference for EBSD analysis.
| Property | Value |
| Crystal System | Orthorhombic |
| Space Group | Pmmn (59) |
| Lattice Parameter a | 5.138 Å |
| Lattice Parameter b | 5.983 Å |
| Lattice Parameter c | 11.167 Å |
| Angles (α, β, γ) | 90°, 89.999°, 90° |
This data is based on computational models for a synthetic phase of CaCr2O4. materialsproject.org
Orientation Mapping and Grain Boundary Analysis
From these orientation maps, a comprehensive grain boundary analysis can be performed. A grain boundary is identified as the line between adjacent measurement points where the crystallographic misorientation (the difference in orientation) exceeds a predefined threshold angle. youtube.com EBSD allows for the characterization of these boundaries by their misorientation angle and axis, which helps in distinguishing between different types of boundaries, such as low-angle (sub-grain boundaries) and high-angle grain boundaries. cmu.edu This information is critical as the properties and distribution of grain boundaries significantly influence a material's mechanical and physical behavior. cmu.eduyoutube.com
While detailed orientation maps and grain boundary statistics for CaCr2O4 are not extensively published, the EBSD technique would yield data similar to that shown in the illustrative table below. Such an analysis would provide quantitative metrics for grain size distribution and the prevalence of different boundary types, which are key to understanding the material's properties.
| Parameter | Description | Illustrative Value |
| Average Grain Size | The average diameter of the grains in the mapped area. | 15 µm |
| Grain Size Range | The minimum and maximum grain sizes observed. | 2 µm - 45 µm |
| Low-Angle Boundaries (%) | Percentage of boundaries with misorientation < 15°. | 20% |
| High-Angle Boundaries (%) | Percentage of boundaries with misorientation > 15°. | 80% |
Reactivity, Stability, and Transformation Mechanisms of Cacr2o4
Redox Reactions and Chromium Speciation in High-Temperature Systems
Calcium dichromium tetraoxide (CaCr2O4), a compound containing trivalent chromium, is a significant intermediate in high-temperature environments such as solid fuel combustion. acs.orgnih.gov Its reactivity, particularly its potential to be oxidized to toxic hexavalent chromium (Cr(VI)), is a subject of considerable research. The transformation of chromium species within these systems is complex, involving a series of redox reactions influenced by temperature, atmospheric conditions, and the presence of other chemical species. acs.orgnih.gov
During the combustion of solid fuels, CaCr2O4 is primarily formed at temperatures exceeding 1200 K (approximately 927°C). acs.orgnih.govresearchgate.net There are two principal pathways for its formation:
Decomposition of Calcium Chromate (B82759) (CaCrO4): A rapid formation route involves the thermal decomposition of CaCrO4, a Cr(VI) compound. acs.orgnih.gov This decomposition is particularly favored in oxygen-lean (reductive) atmospheres. nih.govresearchgate.netajou.ac.kr
Direct Solid-State Reaction: A slower mechanism is the direct interaction between calcium oxide (CaO) and chromium(III) oxide (Cr2O3). acs.orgnih.gov
The formation of CaCr2O4 is a critical step in the chromium transformation chain, as it represents a relatively stable Cr(III) phase that can, under certain conditions, become a precursor to hazardous Cr(VI) compounds. nih.gov
The oxidation of CaCr2O4 to form Cr(VI), typically as CaCrO4, is highly dependent on the surrounding chemical environment and atmospheric conditions. Unlike the direct oxidation of Cr2O3, the oxidation of CaCr2O4 follows a distinct mechanism. acs.orgnih.gov
In an oxidizing atmosphere, particularly when fly ash containing CaCr2O4 is reheated, the potential for oxidation increases. acs.orgnih.govresearchgate.net However, in the absence of other reactive species, the oxidation of pure CaCr2O4 is minimal. acs.orgnih.govresearchgate.net The process is significantly promoted by the presence of alkali and alkaline earth metals. nih.gov The formation of CaCrO4 from Cr(III) compounds and CaO generally occurs in a temperature range of 500 to 900°C. nih.gov The presence of oxygen is a key factor; CaCr2O4 formation is suppressed in oxygen-rich environments, which instead favor the stability of Cr(VI) compounds like CaCrO4. nih.gov
The presence of free calcium oxide (CaO) and calcium sulfate (B86663) (CaSO4) in the high-temperature system is a determining factor for the oxidation of CaCr2O4. nih.gov
Calcium Oxide (CaO): Free CaO significantly promotes the oxidation of CaCr2O4 to CaCrO4, and this reaction can occur at lower temperatures compared to the oxidation of Cr2O3. acs.orgnih.govresearchgate.net The oxidation reactivity of CaCr2O4 is higher in the presence of CaO than with CaSO4. researchgate.netnih.gov The contact between CaO and CaCr2O4 particles is crucial for the reaction to proceed. nih.gov This suggests that practices like spraying calcium-based sorbents for desulfurization in furnaces could inadvertently increase the risk of Cr(VI) formation. nih.gov
The oxidation process in the presence of these calcium compounds is largely governed by the physical contact between the reactant particles, which influences both the rate of oxidation and the specific products formed. researchgate.netnih.gov
| Compound | Influence on Oxidation | Key Findings | Reference |
|---|---|---|---|
| Free Calcium Oxide (CaO) | Strongly promotes oxidation | Enables oxidation at lower temperatures compared to Cr2O3; higher reactivity than CaSO4. | acs.orgnih.govresearchgate.netnih.gov |
| Calcium Sulfate (CaSO4) | Promotes oxidation | Less reactive than CaO; the reaction rate is affected by the formation of a sulfate product layer. | researchgate.netnih.gov |
Given the environmental toxicity of Cr(VI), significant research has focused on strategies to inhibit its formation from CaCr2O4 during thermal processes. These strategies primarily involve introducing acidic substances that compete with the oxidation reaction. acs.orgnih.gov
Reaction with Acidic Gases (SO2): CaCr2O4 exhibits slight basicity on its surface, allowing it to react with acidic gases like sulfur dioxide (SO2). acs.orgnih.gov The sulfation of CaCr2O4 can occur more readily than its oxidation. nih.gov This reaction transforms the chromium into more stable, non-toxic forms.
Reaction with Si/Al-compounds: The addition of silicon (Si) and aluminum (Al) containing compounds is an effective strategy. acs.orgnih.gov These compounds compete with chromium at high temperatures to react with the calcium present in both fly ash and the CaCr2O4 itself. acs.orgnih.gov This leads to the formation of highly stable compounds such as chromium(III) oxide (Cr2O3) or complex silicates like Ca3Cr2(SiO4)3, effectively sequestering the chromium in its trivalent state. acs.orgnih.govresearchgate.net Similarly, SiO2, Al2O3, and Fe2O3 have been shown to reduce CaCrO4, thereby inhibiting the net formation of Cr(VI).
| Strategy | Mechanism | Resulting Stable Compounds | Reference |
|---|---|---|---|
| Reaction with SO2 | Sulfation of CaCr2O4, which is kinetically favored over oxidation. | Chromium sulfates | acs.orgnih.govnih.gov |
| Addition of Si/Al-compounds | Si/Al compounds compete with chromium to react with available calcium. | Cr2O3, Ca3Cr2(SiO4)3 | acs.orgnih.govresearchgate.net |
The chemical transformations within the Calcium-Chromium-Oxygen (Ca-Cr-O) system are often reversible, with the direction of the reaction being dictated by the prevailing atmospheric conditions. researchgate.netajou.ac.krresearchgate.net
A key reversible process involves the decomposition and regeneration of CaCrO4. In a reductive (oxygen-lean) atmosphere, CaCrO4 decomposes upon heating to form CaO and a metastable form of this compound, δ-CaCr2O4, releasing oxygen in the process. researchgate.netajou.ac.krresearchgate.net If the atmosphere is then switched to be oxidizing, the CaO and δ-CaCr2O4 produced will react to regenerate the original CaCrO4. researchgate.netajou.ac.krresearchgate.net This indicates that the redox reaction can proceed reversibly by controlling the atmosphere. researchgate.netajou.ac.krresearchgate.net This reversibility is also observed at high temperatures (1000-1200°C), where CaCrO4 can be reduced to Ca(CrO2)2, which can then be oxidized back to CaCrO4 with extended heating time. nih.gov
Thermodynamic Stability and Phase Equilibria
The stability of this compound is dependent on temperature, pressure, and the chemical environment. It exists in different polymorphic forms, each with its own stability range.
β-CaCr2O4: This is a low-temperature form. researchgate.net
α-CaCr2O4: This is a high-temperature form. researchgate.netnih.gov
δ-CaCr2O4: This is a metastable form, observed during the decomposition of CaCrO4 in reductive atmospheres. researchgate.netresearchgate.net
Phase diagrams of the CaO–Cr2O3 system show that CaCr2O4 can stably exist below 2443 K (approximately 2170°C) in a neutral atmosphere. rsc.org In more complex systems, such as the CaO-CaCr2O4-CaAl2O4 system, the phase equilibria are influenced by the oxygen potential. researchgate.net Under reducing conditions, CaCrO4 is unstable, and new ternary phases like Ca6Al4Cr2O15 can coexist with CaO and CaCr2O4. researchgate.net Thermodynamic data, such as the Gibbs free energy of formation, are essential for predicting the stability and reaction tendencies of CaCr2O4 in various industrial processes, although reported values have shown some variability. kyoto-u.ac.jp
Phase Diagram Studies (e.g., CaO-Cr₂O₃, CaO-Al₂O₃-Cr₂O₃ systems)
Phase diagrams are essential tools for understanding the formation and stability of CaCr₂O₄ in relation to other compounds at various temperatures and compositions.
The CaO-Cr₂O₃ System:
In the binary system of calcium oxide (CaO) and chromium(III) oxide (Cr₂O₃), CaCr₂O₄ is a key intermediate phase. acs.orgnih.gov Studies indicate that the formation of CaCr₂O₄ occurs at temperatures exceeding 1200 K (927 °C) through a slow, direct interaction between CaO and Cr₂O₃. acs.orgnih.govresearchgate.net Another formation pathway involves the rapid decomposition of calcium chromate (CaCrO₄) under specific atmospheric conditions. acs.orgresearchgate.net The CaO-Cr₂O₃ phase diagram illustrates the equilibrium relationships between these oxides, showing the temperature and composition ranges where CaCr₂O₄ is the stable phase. In oxidizing atmospheres, other calcium chromates with chromium in higher oxidation states, such as Ca₃(CrO₄)₂ and Ca₅(CrO₄)₃, can also exist. researchgate.net
Interactive Data Table: Phases in the CaO-Cr₂O₃ System This table summarizes the key compounds and their formation characteristics.
| Compound Name | Formula | Formation Temperature | Formation Pathway |
|---|---|---|---|
| This compound | CaCr₂O₄ | > 1200 K | Slow reaction of CaO + Cr₂O₃ or decomposition of CaCrO₄ |
| Calcium Chromate | CaCrO₄ | - | Precursor to CaCr₂O₄ under reducing conditions |
| Calcium Oxide | CaO | - | Reactant |
The CaO-Al₂O₃-Cr₂O₃ System:
The introduction of aluminum oxide (Al₂O₃) creates a more complex ternary system. In the CaO-rich section of this system, under oxidizing conditions, a ternary intermediate phase known as chrome-haüyne (Ca₄(Al,Cr³⁺)₆O₁₂) can coexist with calcium chromate and various calcium aluminate phases. researchgate.net The stability of these phases is highly dependent on the oxygen partial pressure. The presence of Al₂O₃ can influence the formation and stability of CaCr₂O₄. For instance, research on refractory castables shows that at high temperatures (1500 °C), nearly all Cr₂O₃ can be converted into an (Al₁₋ₓCrₓ)₂O₃ solid solution, which is more stable and less prone to oxidation than pure Cr₂O₃. mdpi.com
Stability of CaCr₂O₄ Under Reducing Conditions
The stability of this compound is significantly affected by the atmospheric conditions, particularly the oxygen partial pressure.
Under reducing conditions, phases containing chromium in an oxidation state higher than +3, such as calcium chromate (CaCrO₄), are unstable. researchgate.netresearchgate.net Research has shown that in a reductive atmosphere, CaCrO₄ decomposes to form CaO and a metastable, polymorphic form of calcium chromite, identified as δ-CaCr₂O₄, with the release of oxygen. researchgate.netajou.ac.kr This redox reaction is reversible; upon switching to an oxidizing atmosphere, the CaO and δ-CaCr₂O₄ can react to regenerate CaCrO₄. researchgate.netajou.ac.kr
The stability of CaCr₂O₄ itself is also influenced by the presence of other compounds under reducing conditions. In the CaO-Al₂O₃-Cr₂O₃ system, when conditions are reducing, calcium chromate phases disappear. researchgate.net Instead, a new ternary phase, Ca₆Al₄Cr₂O₁₅, is stabilized and coexists with CaO, CaCr₂O₄, chrome-haüyne, and calcium aluminate phases. researchgate.net This indicates that under reducing conditions, the system shifts to favor the formation of compounds where chromium is in the +3 oxidation state.
Interactive Data Table: Transformation of Calcium-Chromium Oxides Under Different Atmospheres This table outlines the stability and transformation products of relevant compounds under oxidizing and reducing conditions.
| Initial Compound(s) | Atmosphere | Temperature | Resulting Phase(s) | Reference |
|---|---|---|---|---|
| CaCrO₄ | Reductive | > 900 °C | CaO, δ-CaCr₂O₄, O₂ | researchgate.netajou.ac.kr |
| CaO + δ-CaCr₂O₄ | Oxidizing | - | CaCrO₄ | researchgate.netajou.ac.kr |
| CaCr₂O₄, CaO, Ca-Aluminates, Chrome-haüyne | Reducing | - | Ca₆Al₄Cr₂O₁₅, CaO, CaCr₂O₄, Chrome-haüyne, Ca-Aluminates | researchgate.net |
Emergent Properties and Advanced Research Applications of Cacr2o4
Semiconductor Characteristics and Optical Properties
Calcium dichromium tetraoxide is recognized as a semiconductor material, a characteristic attributed to its specific electronic band structure. proquest.com Its optical properties are closely linked to this semiconducting nature, making it a material of interest for various optoelectronic applications.
The electronic bandgap of a semiconductor is a crucial parameter that determines its electrical and optical properties. In the case of this compound, theoretical studies based on Density Functional Theory (DFT) have been employed to determine its bandgap. These calculations indicate that CaCr2O4 possesses a direct bandgap of 2.256 eV. cas.cn Experimental investigations have reported a bandgap value of 2.56 eV. cas.cn The direct nature of the bandgap suggests that an electron can be excited from the valence band to the conduction band without a change in momentum, which is an advantageous property for applications in light-emitting devices.
The optical properties, including the bandgap, of spinel compounds like CaCr2O4 are known to be influenced by their chemical composition. cas.cn Variations in the elemental makeup, such as through doping with other metals, can alter the electronic band structure and, consequently, the energy of the bandgap. For instance, in other perovskite-type structures, doping with chromium has been shown to modify the electronic band structure and reduce the bandgap. While specific research detailing the compositional dependence of the bandgap in CaCr2O4 through controlled doping is not extensively available, the principle that compositional modifications can tune the optical properties remains a key area for future research. This tunability could allow for the engineering of CaCr2O4-based materials with tailored optical absorption and emission characteristics for specific technological applications.
| Property | Value | Method of Determination |
|---|---|---|
| Bandgap Type | Direct | DFT Calculations cas.cn |
| Calculated Bandgap (DFT) | 2.256 eV | DFT Calculations cas.cn |
| Experimental Bandgap | 2.56 eV | Experimental Measurement cas.cn |
Catalytic Activity and Environmental Applications
Spinel oxides, the structural class to which this compound belongs, are recognized for their potential in various catalytic applications, including those with environmental significance.
The generation of hydrogen through photocatalytic water splitting is a promising avenue for clean energy production. chemsrc.com The efficiency of this process relies on semiconductor materials that can absorb light and generate electron-hole pairs to drive the water-splitting reaction. While spinel oxides are considered potential candidates for photocatalysis, specific research focusing on the use of pure this compound for photocatalytic hydrogen production is limited in the available scientific literature. The semiconducting nature and the value of its bandgap suggest that CaCr2O4 could theoretically absorb a portion of the solar spectrum and facilitate photocatalytic reactions. However, detailed experimental studies are required to determine its actual efficiency and stability for hydrogen evolution from water.
Catalytic processes play a crucial role in the remediation of environmental pollutants. elsevier.es Catalysts can facilitate the conversion of harmful substances into less toxic compounds. elsevier.es While there is a broad interest in the catalytic properties of spinel oxides for environmental applications, specific studies detailing the use of this compound as a catalyst for the degradation of environmental pollutants are not widely reported. The potential for CaCr2O4 in this area is inferred from its chemical composition and structure, which could provide active sites for various redox reactions relevant to environmental remediation. Further research is necessary to explore and validate the catalytic performance of CaCr2O4 in specific environmental applications, such as the purification of water or air.
Catalytic combustion is a technology that utilizes a catalyst to facilitate the flameless combustion of fuels at lower temperatures, which can reduce the formation of pollutants like nitrogen oxides. mineralmilling.com Chromite-based spinels have been investigated for their potential in catalytic combustion. For instance, cobalt chromite (CoCr2O4) has shown activity in the catalytic combustion of methane (B114726) and chlorinated organic pollutants. Although these findings suggest that the chromite spinel structure can be effective for combustion reactions, specific research on the catalytic combustion of volatile organic compounds or other fuels directly using this compound is not extensively documented. The performance of CaCr2O4 in such applications would depend on its thermal stability, surface area, and the specific chemical reactions involved.
Materials for High-Temperature and Refractory Applications
Materials that can withstand extreme temperatures and harsh chemical environments are essential for numerous industrial processes. This compound, owing to its high melting point and chemical stability, is a candidate for such high-temperature and refractory applications. proquest.com
Research has been conducted on the high-temperature behavior of β-CaCr2O4, the orthorhombic polymorph of the compound. In-situ synchrotron X-ray diffraction studies have been performed to determine its thermal expansion characteristics in a temperature range of 301–973 K. These studies revealed an anisotropic thermal expansion, meaning the material expands differently along its different crystal axes. The thermal expansion coefficients have been quantified for the volume as well as for the a, b, and c axes of the crystal lattice. proquest.comcas.cn Such data is critical for the design and engineering of components that will be subjected to significant temperature variations, as it allows for the prediction of dimensional changes and potential thermal stresses.
The high melting point of chromite, in general, exceeds 2,000 °C, classifying it as a "super" refractory material. mineralmilling.com This inherent high-temperature stability makes chromite-based materials, including this compound, suitable for use in the construction of furnaces, kilns, and other vessels used in metallurgical and ceramic industries. proquest.com In the context of refractory castables containing Cr2O3, the formation of calcium chromate (B82759) (CaCrO4) can occur at intermediate temperatures (700–1100 °C) through reactions with calcium aluminate cement binders. nih.gov Understanding these high-temperature phase transformations is crucial for ensuring the long-term performance and stability of refractory linings.
| Property | Value | Temperature Range |
|---|---|---|
| Volumetric Thermal Expansion Coefficient | 2.84(3) × 10⁻⁵ K⁻¹ | 301–973 K proquest.comcas.cn |
| Linear Thermal Expansion Coefficient (a-axis) | 1.08(1) × 10⁻⁵ K⁻¹ | 301–973 K proquest.comcas.cn |
| Linear Thermal Expansion Coefficient (b-axis) | 0.79(1) × 10⁻⁵ K⁻¹ | 301–973 K proquest.comcas.cn |
| Linear Thermal Expansion Coefficient (c-axis) | 0.99(1) × 10⁻⁵ K⁻¹ | 301–973 K proquest.comcas.cn |
| Melting Point | Very high (characteristic of chromites) | >2000 °C (for chromite) mineralmilling.com |
Electrochemical Applications in Energy Storage and Conversion
The unique electrochemical characteristics of this compound are being explored for next-generation energy technologies, particularly in high-temperature fuel cells and novel battery chemistries.
Solid Oxide Fuel Cells (SOFCs) are highly efficient energy conversion devices that operate at elevated temperatures. The performance and durability of SOFCs are critically dependent on the materials used for their components, including the electrode support structures. These support materials must exhibit high thermal and chemical stability in both oxidizing and reducing atmospheres, compatibility with other cell components, and appropriate electronic and ionic conductivity.
While extensive research has been conducted on various ceramic materials like doped lanthanum chromite for SOFC applications, literature specifically evaluating CaCr2O4 as an electrode support material is limited. researchgate.net However, studies on the high-temperature behavior of CaCr2O4 in other contexts, such as solid fuel combustion, provide insights into its stability. Research has shown that CaCr2O4 can form at temperatures above 1200 K (approx. 927 °C) and demonstrates distinct oxidation characteristics, suggesting a degree of thermal stability relevant to SOFC operating temperatures. researchgate.net The inherent stability of chromite spinels could theoretically make CaCr2O4 a candidate for investigation, though experimental validation of its performance, including its electrochemical activity and long-term durability in a fuel cell environment, remains a necessary area for future research.
Calcium-ion batteries (CIBs) are being investigated as a potential alternative to lithium-ion batteries, owing to the high natural abundance and low cost of calcium. arxiv.org A significant challenge in CIB development is the identification of suitable cathode materials that can accommodate the reversible intercalation of the relatively large and divalent Ca²⁺ ion.
First-principles computational studies have systematically evaluated layered transition metal oxides as potential Ca intercalation cathodes, with CaCr2O4 identified as a material of interest. aps.org These theoretical evaluations have examined the thermodynamic, kinetic, and electronic properties relevant to electrochemical cycling. CaCr2O4 is known to exist in a P2-layered structure (space group Pmmn), which could provide pathways for ion diffusion. aps.org However, the development of functional Ca-ion cathodes is often hindered by the sluggish diffusion kinetics of Ca²⁺ ions, which interact strongly with the oxygen in the host material's lattice. aps.org While the design space for Ca cathode materials is still being explored, computational screenings suggest that layered compounds like CaCr2O4 represent a promising area for future experimental research in the quest for viable CIBs.
Functional Materials for Spintronic and Magnetic Sensing Devices
The magnetic properties of CaCr2O4, rooted in its specific crystal structure and the electronic configuration of chromium ions, make it a compelling subject for research in spintronics and advanced magnetic devices.
The α-phase of CaCr2O4 (α-CaCr2O4) is characterized as a distorted triangular lattice antiferromagnet. arxiv.org In this structure, the magnetic Cr³⁺ ions (with spin-3/2) are arranged in a way that leads to competing, or "frustrated," magnetic interactions. aps.org This frustration gives rise to a complex magnetic behavior.
Neutron diffraction studies have revealed that α-CaCr2O4 undergoes a magnetic phase transition, developing long-range magnetic order below a Néel temperature (T_N) of approximately 42.6 K. arxiv.orgresearchgate.net Below this temperature, it switches from a paramagnetic state to a complex antiferromagnetic state. The ordered state is a non-collinear helical magnetic structure where the angle between neighboring spins is close to 120°. arxiv.org This 120° arrangement is the expected ground state for an ideal triangular antiferromagnet, and its stabilization within the distorted lattice of α-CaCr2O4 is of significant fundamental interest. arxiv.orgresearchgate.net Further investigations using inelastic neutron scattering have shown that the magnetic excitation spectrum is highly complex, with unusual low-energy modes (soft modes) that are not characteristic of a simple isotropic magnet, pointing to a complex pattern of exchange interactions. aps.orgornl.gov
| Property | Value | Description |
|---|---|---|
| Magnetic Structure | Antiferromagnetic (Helical) | Spins align in a non-collinear, 120° arrangement below the ordering temperature. arxiv.org |
| Néel Temperature (T_N) | ~42.6 K | The critical temperature below which long-range antiferromagnetic order develops. researchgate.net |
| Spin System | S = 3/2 (Cr³⁺ ions) | The magnetic moment arises from the spin of the Chromium ions. arxiv.org |
| Lattice Type | Distorted Triangular Lattice | Leads to frustrated magnetic interactions. aps.org |
The field of spintronics seeks to utilize the spin of electrons, in addition to their charge, for information processing and data storage. Antiferromagnetic materials are emerging as promising candidates for next-generation spintronic devices. Unlike ferromagnetic materials used in conventional data storage, antiferromagnets are robust against perturbation from external magnetic fields and have the potential for significantly faster switching speeds.
The complex, non-collinear helical spin structure of α-CaCr2O4 makes it a material of interest for the burgeoning field of antiferromagnetic spintronics. arxiv.org Materials with such intricate magnetic ground states are crucial for exploring new ways to encode and manipulate information. While specific data storage devices based on CaCr2O4 have not yet been fabricated, its unique magnetic properties provide a rich platform for fundamental research. The study of how to control and detect its antiferromagnetic state could pave the way for novel memory and logic devices that are more stable and efficient than current technologies.
Potential in Advanced Electronic and Integrated Circuit Technologies
Beyond its electrochemical and magnetic properties, CaCr2O4 has demonstrated significant potential in the realm of electronics, particularly as a next-generation dielectric material for integrated circuits. ornl.govias.ac.in As transistors continue to shrink, the need for new insulating materials with high dielectric constants (high-k) becomes critical to prevent current leakage and improve device performance.
Recent research has reported the successful synthesis of high-quality, non-layered ultrathin α-CaCr2O4 crystals down to a single unit-cell thickness (~1.2 nm). ias.ac.in These ultrathin crystals exhibit a "super high" dielectric constant, a key property for advanced electronic components. ias.ac.in This allows for a significant reduction in the equivalent oxide thickness (EOT) to below 1 nanometer, a crucial requirement for integrating semiconductors into sub-10 nm transistors. ias.ac.in Furthermore, density functional theory (DFT) calculations have determined the electronic bandgap of CaCr2O4 to be approximately 2.256 eV, classifying it as a semiconductor and supporting its potential use in electronic applications. ornl.gov This combination of a high dielectric constant and semiconducting nature suggests that CaCr2O4 could play a role in the development of future generations of high-performance, energy-efficient integrated circuits.
| Property | Value | Significance |
|---|---|---|
| Dielectric Constant (k) | 87.34 (for unit-cell-thick α-CaCr2O4) | Indicates excellent insulating capability for advanced transistors. ias.ac.in |
| Calculated Bandgap | 2.256 eV | Confirms its character as a semiconductor material suitable for electronic applications. ornl.gov |
Q & A
Q. What established synthesis protocols exist for Calcium Dichromium Tetraoxide, and how can factorial design optimize reaction conditions?
- Methodological Answer : Synthesis typically involves solid-state reactions or sol-gel methods under controlled atmospheres. To optimize parameters (e.g., temperature, molar ratios, catalysts), employ a factorial design to systematically vary factors and analyze interactions. For example, a 2³ factorial design could test temperature (high/low), precursor purity (≥98%/<98%), and reaction time (12h/24h), with yield and crystallinity as response variables . Validate synthesized compounds using Registry of Toxic Effects of Chemical Substances or TSCA Inventory for structural verification .
| Factor | Level 1 | Level 2 | Response Variable |
|---|---|---|---|
| Temperature | 800°C | 1000°C | Crystallinity (%) |
| Precursor Purity | 98% | 95% | Yield (%) |
| Reaction Time | 12h | 24h | Phase Purity |
Q. Which spectroscopic and chromatographic techniques are prioritized for characterizing this compound’s structural and thermal properties?
- Methodological Answer : Use X-ray Diffraction (XRD) for crystallographic analysis and Fourier-Transform Infrared Spectroscopy (FTIR) to identify Cr-O vibrational modes. Thermal stability can be assessed via Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) . Cross-reference results with Compendium of Pesticide Common Names or California Department of Pesticide Regulation databases to confirm compound identity . Ensure calibration against standard reagents (e.g., Randox Calcium assay protocols for trace element detection) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound?
- Methodological Answer : Conduct a systematic meta-analysis of existing studies, prioritizing peer-reviewed sources and excluding non-English or non-validated data . Replicate experiments under standardized conditions (e.g., ISO 11358 for TGA) and apply error-weighted averaging to reconcile discrepancies. Use deviation evaluation/CAPA frameworks to identify methodological biases (e.g., impurities in precursors or calibration errors) .
Q. What theoretical frameworks guide investigations into this compound’s electronic configuration and ligand-field effects?
- Methodological Answer : Anchor studies in Density Functional Theory (DFT) or Crystal Field Theory to model d-orbital splitting and metal-ligand interactions. Link computational results to experimental data (e.g., UV-Vis spectra for electronic transitions). Ensure alignment with broader concepts like ligand-field stabilization energy (LFSE) to explain redox behavior .
Q. How to design ecotoxicological studies assessing this compound’s environmental impact using OECD guidelines?
- Methodological Answer : Follow OECD Test No. 201 (Algal Growth Inhibition) and Test No. 211 (Daphnia Reproduction) for acute/chronic toxicity. Use MEDITEXT acute exposure data as a reference for dose-response modeling . Implement on-site audits of Contract Research Organizations (CROs) to ensure compliance with ISO 17025 standards for data integrity .
Q. What advanced statistical methods validate mechanistic models of this compound’s catalytic reactivity?
- Methodological Answer : Apply multivariate regression to correlate catalytic activity with surface area or defect density. Use Principal Component Analysis (PCA) to reduce dimensionality in spectroscopic datasets. Validate models via k-fold cross-validation and compare with process control simulations in chemical engineering frameworks .
| Statistical Method | Application Example | Validation Metric |
|---|---|---|
| PCA | FTIR peak assignment for Cr-O bonds | Variance explained (>85%) |
| Multivariate Regression | Linking BET surface area to reaction rate | Adjusted R² (>0.9) |
Methodological Notes
- Literature Review : Use ECOTOX Chemical Verification protocols to filter non-peer-reviewed studies and prioritize regulatory databases (e.g., TSCA) .
- Experimental Replication : Adopt quadripolar methodological models to balance theoretical, epistemological, morphological, and technical poles in study design .
- Data Integrity : Review study reports for alignment with raw data, emphasizing reproducibility and metadata documentation (e.g., reagent lot numbers, instrument calibration logs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
